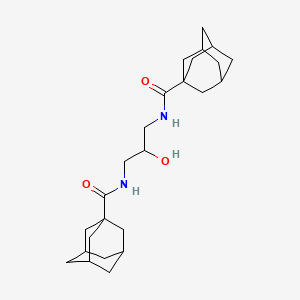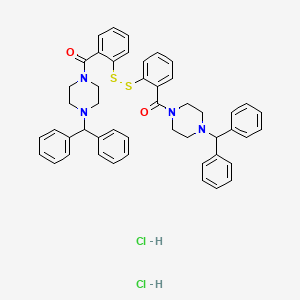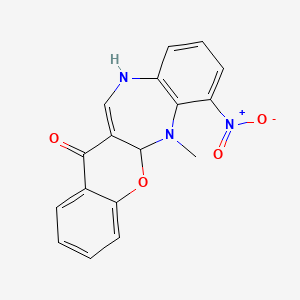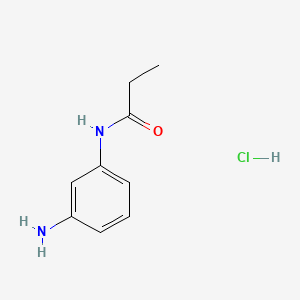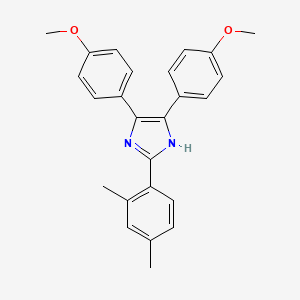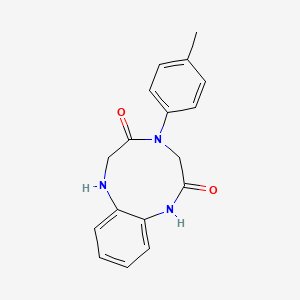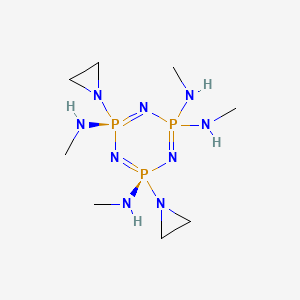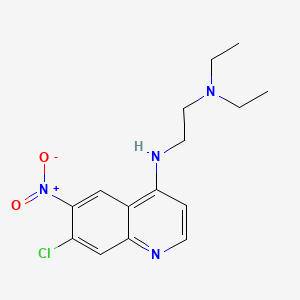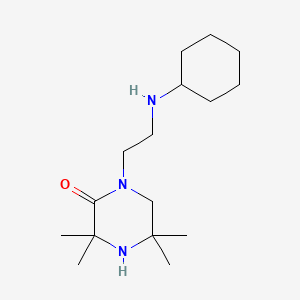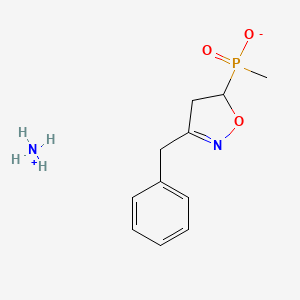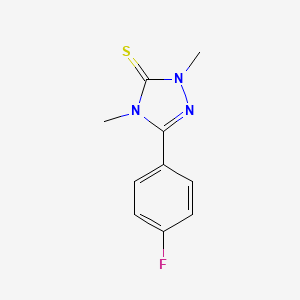
Hexanoic acid, 3,5,5-trimethyl-, 2,2,6,6-tetramethyl-1-(2-((3,5,5-trimethyl-1-oxohexyl)oxy)ethyl)-4-piperidinyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 3,5,5-trimethyl-, 2,2,6,6-tetramethyl-1-(2-((3,5,5-trimethyl-1-oxohexyl)oxy)ethyl)-4-piperidinyl ester is a complex organic compound It is characterized by its unique structure, which includes multiple methyl groups and a piperidinyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 3,5,5-trimethyl-, 2,2,6,6-tetramethyl-1-(2-((3,5,5-trimethyl-1-oxohexyl)oxy)ethyl)-4-piperidinyl ester typically involves multiple steps. The process begins with the preparation of the hexanoic acid derivative, followed by the introduction of the piperidinyl ester group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate esterification and other necessary transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanoic acid, 3,5,5-trimethyl-, 2,2,6,6-tetramethyl-1-(2-((3,5,5-trimethyl-1-oxohexyl)oxy)ethyl)-4-piperidinyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Hexanoic acid, 3,5,5-trimethyl-, 2,2,6,6-tetramethyl-1-(2-((3,5,5-trimethyl-1-oxohexyl)oxy)ethyl)-4-piperidinyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Hexanoic acid, 3,5,5-trimethyl-, 2,2,6,6-tetramethyl-1-(2-((3,5,5-trimethyl-1-oxohexyl)oxy)ethyl)-4-piperidinyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanoic acid: A simpler carboxylic acid with a six-carbon chain.
3,5,5-Trimethylhexanoic acid: A derivative with three methyl groups on the hexanoic acid chain.
Piperidinyl esters: Compounds containing the piperidinyl ester group, similar in structure but differing in the attached alkyl or aryl groups.
Uniqueness
Hexanoic acid, 3,5,5-trimethyl-, 2,2,6,6-tetramethyl-1-(2-((3,5,5-trimethyl-1-oxohexyl)oxy)ethyl)-4-piperidinyl ester stands out due to its complex structure, which combines multiple functional groups
Propriétés
Numéro CAS |
1445870-18-7 |
|---|---|
Formule moléculaire |
C29H55NO4 |
Poids moléculaire |
481.8 g/mol |
Nom IUPAC |
2-[2,2,6,6-tetramethyl-4-(3,5,5-trimethylhexanoyloxy)piperidin-1-yl]ethyl 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/C29H55NO4/c1-21(17-26(3,4)5)15-24(31)33-14-13-30-28(9,10)19-23(20-29(30,11)12)34-25(32)16-22(2)18-27(6,7)8/h21-23H,13-20H2,1-12H3 |
Clé InChI |
HAFKWVXPFIPBEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)OCCN1C(CC(CC1(C)C)OC(=O)CC(C)CC(C)(C)C)(C)C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


